

An In-depth Technical Guide on (+)-SHIN1 Target Engagement in Cancer Cells

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Compound of Interest

Compound Name: (+)-SHIN1

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Executive Summary

(+)-SHIN1 is a potent and specific small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. By targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, **(+)-SHIN1** disrupts the synthesis of essential precursors for nucleotide biosynthesis, leading to anti-proliferative effects in a range of cancer cell lines. This guide provides a comprehensive overview of the target engagement of **(+)-SHIN1** in cancer cells, including its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are also presented to facilitate further research and drug development efforts.

Introduction to (+)-SHIN1 and its Targets

(+)-SHIN1 is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of human SHMT1 and SHMT2.^[1] These enzymes are crucial for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units necessary for the synthesis of purines and thymidylate, fundamental building blocks of DNA and RNA.^{[1][2]} Notably, the mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it an attractive therapeutic target.^{[1][3]}

The active enantiomer, **(+)-SHIN1**, demonstrates significantly greater potency than its inactive counterpart, **(-)-SHIN1**.^[2] Its on-target activity has been confirmed through metabolic and isotope tracer studies, which show that its effects on cell growth can be rescued by the addition of formate, a downstream product of one-carbon metabolism.^[2]

Quantitative Analysis of **(+)-SHIN1** Activity

The inhibitory potency of **(+)-SHIN1** has been characterized through both biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

Table 1: Biochemical Inhibition of Human SHMT Isoforms by **(+)-SHIN1**

Isoform	IC ₅₀ (nM)
SHMT1	~10
SHMT2	~10

Source: Data synthesized from multiple research articles.^{[2][3]}

Table 2: Anti-proliferative Activity of **(+)-SHIN1** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)
HCT-116	Colon Cancer	870
HCT-116 (SHMT2 knockout)	Colon Cancer	< 50
8988T	Pancreatic Cancer	< 100
SU-DHL-4	Diffuse Large B-cell Lymphoma	Not specified, but highly sensitive
SU-DHL-2	Diffuse Large B-cell Lymphoma	Not specified, but highly sensitive
Jurkat	T-cell Acute Lymphoblastic Leukemia	Not specified, but sensitive

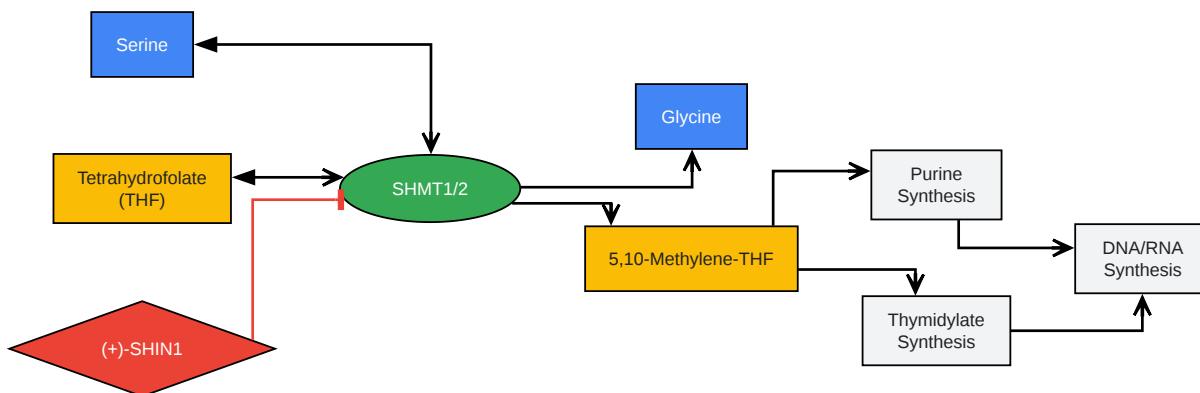
Source: Data synthesized from multiple research articles.[2][3]

Signaling Pathways Modulated by (+)-SHIN1

The inhibition of SHMT by **(+)-SHIN1** triggers a cascade of cellular events, primarily impacting nucleotide biosynthesis and leading to cell cycle arrest and apoptosis. In some cancer contexts, this has been shown to involve the activation of the p53 signaling pathway.[4][5]

One-Carbon Metabolism Pathway and SHIN1 Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of intervention for **(+)-SHIN1**.

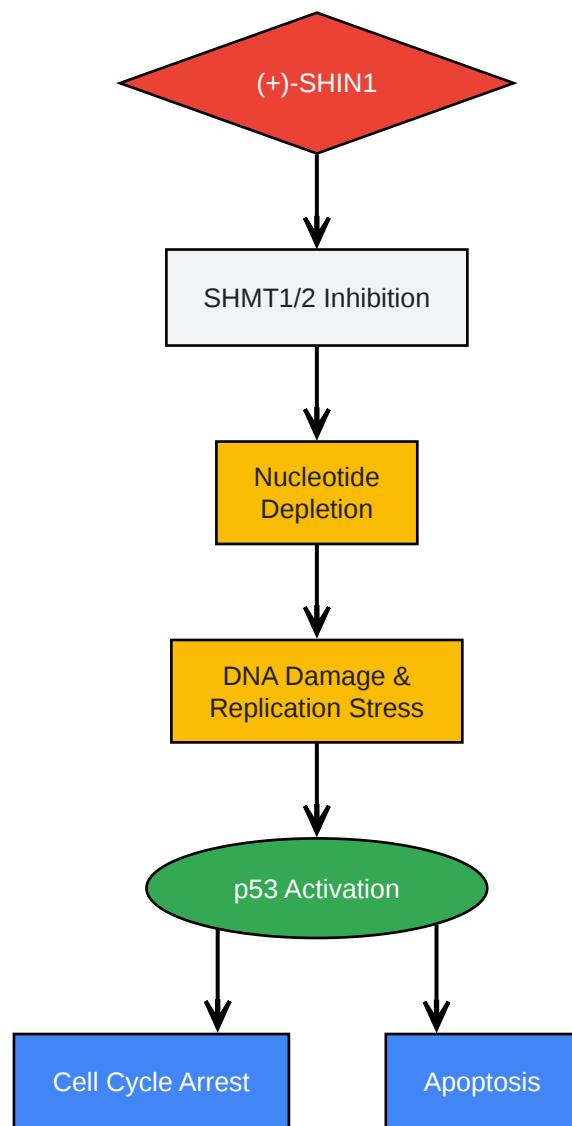


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Figure 1. Inhibition of SHMT1/2 by **(+)-SHIN1** disrupts one-carbon metabolism.

Downstream Cellular Consequences and p53 Activation

Inhibition of nucleotide synthesis by **(+)-SHIN1** can lead to DNA damage and cell cycle arrest, which in turn may activate the p53 tumor suppressor pathway.[4]



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Figure 2. Cellular consequences of SHMT inhibition by **(+)-SHIN1**.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study **(+)-SHIN1** target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.^{[6][7][8]} The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Workflow:

[Click to download full resolution via product page](#)**Figure 3.** Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

- Cell Treatment: Culture cancer cells to 80-90% confluence. Treat cells with the desired concentration of **(+)-SHIN1** or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
- Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
- Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using primary antibodies specific for SHMT1 and SHMT2.
- Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the **(+)-SHIN1**-treated sample indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the direct binding partners of **(+)-SHIN1** or to confirm its interaction with SHMT1 and SHMT2 in a cellular context.

Experimental Workflow:



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Figure 4. Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Protocol:

- Cell Lysis: Treat cells with **(+)-SHIN1** or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[9]
- Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein (e.g., SHMT1 or SHMT2) overnight at 4°C.[10][11] Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.[10][11]
- Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS sample buffer).
- Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel tryptic digestion.[12]
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a proteomics software suite to identify and quantify the proteins in the sample by searching the MS/MS spectra against a protein database.

Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to assess changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with **(+)-SHIN1**.

Protocol:

- Sample Preparation: Treat cells with **(+)-SHIN1** for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[9]
- Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
- Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, phospho-p53, cleaved PARP) overnight at 4°C.[14]
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][13]

Conclusion

(+)-SHIN1 is a valuable research tool and a promising therapeutic candidate that effectively engages its targets, SHMT1 and SHMT2, in cancer cells. Its mechanism of action, centered on the disruption of one-carbon metabolism, leads to potent anti-proliferative effects. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of **(+)-SHIN1** and to explore the intricacies of one-carbon metabolism in cancer. Future studies could focus on identifying biomarkers of sensitivity to **(+)-SHIN1** and exploring its efficacy in combination with other anti-cancer agents.

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